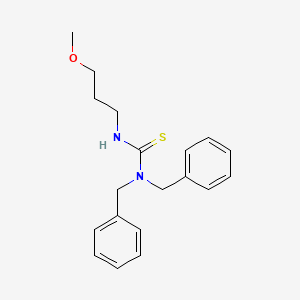

1,1-Dibenzyl-3-(3-methoxypropyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibenzyl-3-(3-methoxypropyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-22-14-8-13-20-19(23)21(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITVXSWWYXTXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. For 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea, the spectrum would exhibit distinct signals corresponding to the different proton environments within its structure. The benzylic protons (N-CH₂-Ph) are expected to appear as a characteristic singlet, while the aromatic protons of the two phenyl rings would likely produce a complex multiplet in the downfield region of the spectrum. mdpi.com

The protons of the 3-methoxypropyl group would be resolved into separate signals. The methylene (B1212753) group adjacent to the nitrogen atom (-NH-CH₂-) would likely appear as a triplet, coupled to the adjacent central methylene group. This central methylene group (-CH₂-CH₂-CH₂-) would present as a multiplet due to coupling with protons on both adjacent carbons. The methylene group bonded to the methoxy (B1213986) oxygen (-CH₂-O-) would also be a triplet. Finally, the methyl protons of the methoxy group (-OCH₃) would be observed as a sharp singlet, typically in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is based on typical chemical shift values for similar functional groups and is for illustrative purposes.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| NH | Variable | Broad Singlet |

| Aromatic H (C₆H ₅) | 7.2 - 7.5 | Multiplet |

| Benzyl (B1604629) CH ₂ (N-CH ₂-Ph) | ~4.8 | Singlet |

| N-CH ₂-CH₂- | ~3.5 | Triplet |

| -CH₂-CH ₂-CH₂- | ~1.9 | Multiplet |

| CH ₂-OCH₃ | ~3.4 | Triplet |

| OCH ₃ | ~3.3 | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to confirm the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The most downfield signal is typically that of the thiocarbonyl carbon (C=S), a key functional group in thioureas. mdpi.com The carbon atoms of the two equivalent benzyl groups would show signals for the methylene carbons and the aromatic carbons. The 3-methoxypropyl chain would exhibit three distinct signals for its methylene carbons, along with a signal for the methoxy carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on typical chemical shift values for similar functional groups and is for illustrative purposes.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =S | ~180 |

| Aromatic C (ipso) | ~137 |

| Aromatic C (ortho, meta, para) | 127 - 129 |

| Benzyl C H₂ (N-C H₂-Ph) | ~55 |

| N-C H₂-CH₂- | ~45 |

| -CH₂-C H₂-CH₂- | ~29 |

| C H₂-OCH₃ | ~70 |

| OC H₃ | ~59 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are utilized. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal long-range (2-3 bond) correlations between protons and carbons. rsc.org This technique is crucial for establishing the connectivity between different fragments of the molecule, for instance, by showing a correlation between the benzylic protons and the aromatic carbons, or between the N-H proton and the carbons of the thiourea (B124793) and propyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups.

Vibrational Mode Analysis of the Thiocarbonyl (C=S) and Amide (N-H) Groups

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A prominent band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine in the thiourea moiety. researchgate.net The C-H stretching vibrations of the aromatic rings and the aliphatic chains would appear around 2850-3100 cm⁻¹. esisresearch.org

The thiocarbonyl (C=S) group, a defining feature of thioureas, typically exhibits stretching vibrations in the region of 1250-1020 cm⁻¹. uitm.edu.my However, this band can be coupled with other vibrations, such as C-N stretching, making its precise assignment complex. researchgate.net The C-N stretching vibrations themselves are expected in the 1400-1550 cm⁻¹ range. The presence of the C-O-C ether linkage in the methoxypropyl group would be confirmed by a strong absorption band around 1100 cm⁻¹. esisresearch.org

Table 3: Predicted FT-IR Vibrational Frequencies for this compound This table is based on typical vibrational frequencies for similar functional groups and is for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1400 - 1550 |

| C=S | Stretching | 1020 - 1250 |

| C-O-C | Stretching | 1070 - 1150 |

Investigation of Hydrogen Bonding Interactions through IR Shifts

Thiourea derivatives are effective hydrogen-bond donors due to the presence of the N-H proton. researchgate.netwikipedia.org Intermolecular hydrogen bonding, where the N-H group of one molecule interacts with the electronegative sulfur atom (N-H···S) of another, can be investigated using FT-IR spectroscopy. nih.govnih.gov The formation of such hydrogen bonds typically causes the N-H stretching band to broaden and shift to a lower frequency (a red-shift). researchgate.netnih.gov By comparing spectra recorded at different concentrations in a non-polar solvent, changes in the position and shape of the N-H band can provide evidence for the presence and strength of these intermolecular interactions. iosrjournals.org In dilute solutions, a sharper band at a higher frequency corresponding to the "free" non-hydrogen-bonded N-H group may be observed, while at higher concentrations, the broader, red-shifted band from the hydrogen-bonded species would dominate. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of this compound reveals characteristic absorption bands that are indicative of the electronic transitions within its chromophoric groups. The primary chromophores in this molecule are the thiocarbonyl (C=S) group and the two benzyl moieties. The interaction of these groups dictates the electronic absorption profile of the compound.

The electronic spectrum of thiourea derivatives is typically characterized by two main absorption bands in the UV region. These correspond to π → π* and n → π* electronic transitions. The presence of the benzene (B151609) rings in the dibenzyl group and the sulfur atom with its lone pair of electrons in the thiourea core are the key contributors to the observed spectrum.

The intense absorption bands at shorter wavelengths are generally assigned to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the aromatic system of the benzyl groups and the C=S double bond. The conjugation within the thiourea moiety and the presence of the aromatic rings can influence the energy and intensity of these transitions.

At longer wavelengths, a less intense band corresponding to an n → π* transition is expected. This transition involves the excitation of a non-bonding electron from the sulfur atom to a π* antibonding orbital of the thiocarbonyl group. The position and intensity of this band are sensitive to the solvent polarity.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Associated Chromophore |

| π → π | ~250-280 nm | High | Benzyl groups, C=S |

| n → π | ~300-340 nm | Low to Moderate | C=S |

Note: The exact λmax and ε values are dependent on the solvent used for analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) can be utilized to generate ions for mass analysis.

The mass spectrum of a thiourea derivative typically shows a distinct molecular ion peak, which allows for the confirmation of its molecular formula and weight. The fragmentation of thiourea derivatives often proceeds through specific pathways, providing valuable structural information. tsijournals.com Common fragmentation patterns include the cleavage of the C-N bonds and the C=S bond within the thiourea core, as well as fragmentation of the substituent groups. tsijournals.comresearchgate.net

For this compound, the fragmentation is expected to be influenced by the stability of the resulting fragments. The presence of the benzyl groups suggests that a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), will be observed due to the cleavage of the benzyl C-N bond. Fragmentation of the 3-methoxypropyl side chain is also anticipated.

Key Fragmentation Pathways:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atoms can lead to the formation of various fragment ions. The loss of a benzyl radical would generate a significant fragment.

McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could occur, particularly within the methoxypropyl chain.

Cleavage of the Thiourea Core: Fragmentation across the N-C(S)-N backbone can also occur, leading to characteristic ions.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment |

| 328 | [M]⁺ | [C₁₉H₂₄N₂OS]⁺ |

| 237 | [M - C₇H₇]⁺ | [C₁₂H₁₇N₂OS]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 73 | [C₄H₉O]⁺ | [CH₃OCH₂CH₂CH₂]⁺ |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

Based on a comprehensive search of available scientific literature, the specific crystallographic data required to detail the molecular and crystal structure of this compound is not publicly available. Single-crystal X-ray diffraction (SC-XRD) analysis is a prerequisite for the precise determination of crystal systems, space groups, bond lengths, bond angles, and intermolecular interactions as outlined in the requested article structure.

While crystallographic studies have been conducted on analogous thiourea derivatives, such as 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea and 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea, this information cannot be extrapolated to accurately describe this compound. The substitution of the benzoyl group with a 3-methoxypropyl group will significantly influence the molecule's conformation, packing in the crystal lattice, and the resulting intermolecular interactions.

Therefore, without a dedicated SC-XRD study on this compound, any attempt to generate the requested in-depth article would be speculative and lack the required scientific accuracy. The detailed analysis of its crystal structure, including precise measurements and the nature of its hydrogen bonding networks, remains a subject for future experimental investigation.

Molecular Structure Analysis and Crystallography

Intermolecular Interactions and Crystal Packing[18],[13],[14],[20],[19],

π-Stacking and Other Non-Covalent Interactions

An analysis of π-stacking and other non-covalent interactions, such as hydrogen bonds and van der Waals forces, is contingent upon having precise crystallographic data. These interactions are highly dependent on the specific geometry and electronic properties of the molecule in the solid state. The presence of two benzyl (B1604629) groups in "1,1-Dibenzyl-3-(3-methoxypropyl)thiourea" suggests the potential for π-π stacking interactions between the phenyl rings of adjacent molecules. However, without experimental data confirming the crystal packing, any discussion of these interactions would be purely speculative.

Comparison with Other Thiourea (B124793) Derivatives' Crystal Structures

While the crystal structures of numerous other thiourea derivatives are well-documented, a meaningful comparison to "this compound" cannot be made in the absence of its own structural data. Such a comparison would involve analyzing how the substitution of the 3-methoxypropyl group, in conjunction with the two benzyl groups, affects the molecular conformation and crystal packing relative to other derivatives with different substituents. For instance, studies on compounds like 1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea and 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea reveal how changes to the third substituent can alter intermolecular interactions and resulting crystal lattices. However, without the foundational data for the subject compound, this comparative analysis cannot be performed.

Coordination Chemistry and Metal Complexation

Ligand Properties of 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea

The ligating behavior of this compound is determined by the availability and nature of its donor atoms and its ability to undergo deprotonation to form anionic species.

This compound possesses three types of potential donor atoms: sulfur, nitrogen, and oxygen, which allows for diverse coordination possibilities.

Sulfur (S): The thiocarbonyl (>C=S) sulfur atom is the most prominent donor site in thiourea (B124793) derivatives. chemrevlett.com As a soft donor, it exhibits a strong affinity for soft or borderline metal ions such as Pd(II), Pt(II), Cu(I), Au(I), Cd(II), and Hg(II). uobasrah.edu.iqwikipedia.org Coordination typically occurs through this sulfur atom, making it a monodentate ligand. mdpi.comnih.gov

Nitrogen (N): The molecule contains two nitrogen atoms within its thiourea backbone. These atoms are harder donors compared to sulfur. While the dibenzyl-substituted nitrogen is sterically hindered, the nitrogen atom bonded to the methoxypropyl group and a hydrogen atom can participate in coordination. This N-H nitrogen is often involved in chelation following deprotonation. mdpi.comnih.gov

Oxygen (O): The ether oxygen in the 3-methoxypropyl substituent is another potential donor site. As a hard donor, it could coordinate to harder metal ions. Its involvement would likely be in a chelating mode, possibly forming a stable five or six-membered ring with the metal center in conjunction with either the sulfur or nitrogen atom. However, coordination through the ether oxygen in such flexible chains is generally less common than through the primary thioamide group unless sterically or electronically favored.

The presence of these multiple donor sites allows the ligand to be potentially monodentate, bidentate, or even bridging. nih.govuobasrah.edu.iqmdpi.com

Thiourea derivatives can exhibit thione-thiol tautomerism. uobasrah.edu.iqrdd.edu.iq The N-H proton in this compound is acidic and can be removed by a base. ksu.edu.tr This deprotonation is a critical step for certain types of complex formation, converting the neutral ligand into a monoanionic species.

This process is particularly important for forming neutral chelate complexes. nih.gov In the presence of a base like triethylamine, the ligand can lose its proton, and the resulting anion can coordinate to a metal ion in a bidentate fashion, typically through the sulfur and the deprotonated nitrogen atom (S,N-coordination). mdpi.com This acid-base behavior significantly expands the coordination possibilities beyond simple S-donation by the neutral ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other thiourea derivatives, yielding complexes with various stoichiometries and geometries that can be confirmed using standard spectroscopic techniques.

Complexes of this compound are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. nih.gov The reaction conditions can be manipulated to control the coordination mode.

Neutral Ligand Coordination: The direct reaction of the ligand with a metal salt (e.g., MCl₂, M(NO₃)₂) generally results in the coordination of the neutral thiourea molecule, primarily through its sulfur atom. mdpi.com

Anionic Ligand Coordination: The synthesis can be performed in the presence of a base to facilitate the deprotonation of the ligand. mdpi.com This pathway leads to the formation of chelated complexes, where the ligand acts as an anion. For example, reacting two equivalents of the ligand with one equivalent of a metal salt like NiCl₂·6H₂O in a basic medium would be expected to yield a neutral complex of the type [M(L)₂]. mdpi.com

Redox Reactions: When reacting with certain oxidizing metal ions, such as Cu(II), thiourea ligands can act as reducing agents, leading to the formation of complexes with the metal in a lower oxidation state, such as Cu(I). uobasrah.edu.iqrdd.edu.iq

These reactions typically yield stable, often colored, solid products that can be isolated by filtration.

Depending on the reaction conditions, the metal ion, and the metal-to-ligand molar ratio, this compound can adopt several coordination modes.

| Coordination Mode | Description | Typical Stoichiometry |

| Monodentate | The ligand binds to a single metal center through the sulfur atom. This is the most common mode for the neutral ligand. mdpi.comnih.gov | [ML₂X₂] (e.g., M = Co(II), Zn(II); X = Cl⁻, Br⁻) [ML₄]X₂ |

| Bidentate (Chelating) | After deprotonation, the ligand binds to a single metal center through two donor atoms, typically sulfur and nitrogen (S,N-chelation). mdpi.com | [M(L)₂] (e.g., M = Ni(II), Pd(II), Cu(II)) |

| Bridging | The ligand connects two metal centers. The sulfur atom is the most common bridging atom. mdpi.comoup.com | [M₂L₂X₄] |

Spectroscopic methods are essential for confirming the formation of metal complexes and elucidating the coordination mode of the ligand. nih.gov

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination by monitoring shifts in the vibrational frequencies of the ligand's functional groups. nih.gov

| Vibrational Mode | Free Ligand (cm⁻¹) | S-Coordinated Complex (cm⁻¹) | Rationale for Shift |

| ν(N-H) | ~3450-3100 | Shift to higher or lower wavenumbers | Change in H-bonding and electronic environment upon complexation. mdpi.comnih.gov |

| ν(C=N) + ν(C-N) | ~1480 | Shift to higher wavenumbers (~1486–1524) | Increased double bond character of the C-N bond upon S→M bond formation. nih.gov |

| ν(C=S) | ~700-750 | Shift to lower wavenumbers | Weakening of the C=S double bond due to the donation of electron density from sulfur to the metal. chemrevlett.commdpi.com |

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the ligand's behavior in solution.

¹H NMR: The signal for the N-H proton is highly diagnostic. A significant shift in its resonance upon complexation indicates a change in its chemical environment. mdpi.com The disappearance of this signal is clear evidence of deprotonation. mdpi.com Protons of the methylene (B1212753) groups adjacent to the donor atoms (in the benzyl (B1604629) and methoxypropyl groups) would also be expected to shift upon coordination. nih.gov

¹³C NMR: The resonance of the thiocarbonyl carbon (>C=S) is particularly sensitive to coordination. Upon coordination of the sulfur atom to a metal center, this signal typically shifts downfield, reflecting a decrease in electron density around the carbon atom. mdpi.com

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. The UV-Vis spectrum of the free ligand typically shows intense bands corresponding to π→π* and n→π* transitions. utm.my Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. More importantly, new, weaker absorption bands may appear in the visible region, which can be assigned to d-d electronic transitions within the metal d-orbitals or to metal-to-ligand charge transfer (MLCT) transitions. utm.mysamipubco.com These new bands are definitive proof of complex formation.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the coordination chemistry, structural analysis of metal complexes, or catalytic applications of the compound This compound .

The provided search results contain information on other related thiourea derivatives and their metal complexes, as well as general principles of thiourea-based catalysis. However, there are no crystallographic studies, specific applications in Heck cross-coupling or transfer hydrogenation, or mechanistic studies directly pertaining to this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and focuses solely on this specific compound. To do so would require extrapolation from related but distinct chemical entities, which would not meet the required standards of accuracy for the subject.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. unimib.it It is widely employed to predict molecular properties such as optimized geometry, electronic energies, vibrational frequencies, and thermodynamic parameters. Calculations for thiourea (B124793) derivatives are often performed using functionals like B3LYP combined with various basis sets (e.g., 6-311G), which provide a reliable balance between accuracy and computational cost. researchgate.netscispace.comscispace.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiourea derivatives, DFT calculations have been shown to accurately predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netscispace.com

In a theoretical study of an analogous compound, 1,3-diisobutyl thiourea, geometry optimization was performed using the B3LYP/6-311G model. The resulting bond lengths and angles showed strong correlation with the experimentally determined crystal structure, validating the computational approach. researchgate.netscispace.com For 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea, a similar optimization would reveal the spatial orientation of the benzyl (B1604629) and methoxypropyl groups relative to the thiourea core. The planarity of the N-C=S-N backbone is a key feature, with delocalization of π-electrons influencing the C-N bond lengths, which are expected to have partial double bond character. researchgate.net The energetic stability of the molecule is confirmed by reaching a true energy minimum, characterized by the absence of imaginary frequencies in the vibrational analysis.

Table 1: Illustrative Comparison of Selected Experimental and Calculated Geometrical Parameters for an Analogous Thiourea Derivative (1,3-diisobutyl thiourea)

| Parameter | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated (DFT) |

|---|---|---|

| S1-C1 | 1.685 | 1.683 |

| N1-C1 | 1.353 | 1.371 |

| N2-C1 | 1.348 | 1.366 |

| N1-C2 | 1.468 | 1.465 |

| Parameter | Bond Angle (°) - Experimental | Bond Angle (°) - Calculated (DFT) |

| N1-C1-N2 | 117.8 | 117.3 |

| N1-C1-S1 | 120.4 | 120.8 |

| N2-C1-S1 | 121.8 | 121.9 |

Data sourced from studies on 1,3-diisobutyl thiourea for illustrative purposes. researchgate.netscispace.com

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). materialsciencejournal.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. icm.edu.pl

According to Koopmans' theorem, the ionization potential (IP) and electron affinity (EA) can be approximated from the energies of the frontier orbitals: IP ≈ -E_HOMO and EA ≈ -E_LUMO. ajchem-a.com These values, along with the energy gap, are crucial for understanding charge transfer interactions within the molecule. materialsciencejournal.org For thiourea derivatives, the HOMO is typically localized over the sulfur and nitrogen atoms, reflecting the electron-rich nature of the thiourea moiety, while the LUMO may be distributed across the entire molecule, including the substituent groups.

Table 2: Typical Calculated Electronic Properties for Thiourea Derivatives (Illustrative Values)

| Property | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.0 to -7.5 |

| LUMO Energy | E_LUMO | - | -1.5 to -2.5 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 4.0 to 5.5 |

| Ionization Potential | IP | -E_HOMO | 6.0 to 7.5 |

| Electron Affinity | EA | -E_LUMO | 1.5 to 2.5 |

These values represent a typical range observed for organic molecules and are presented for illustrative purposes. researchgate.netajchem-a.comchemrevlett.com

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net The resulting simulated spectra can be compared with experimental data to confirm the molecular structure and assign specific absorption bands to the vibrations of functional groups. esisresearch.org

For this compound, the predicted spectrum would exhibit characteristic vibrations for the thiourea core, such as N-H stretching (if a secondary amine were present, though not in this specific molecule), C-N stretching, and C=S stretching modes. Additionally, vibrations corresponding to the benzyl groups (aromatic C-H stretching, C=C ring stretching) and the methoxypropyl group (aliphatic C-H stretching, C-O stretching) would be present. Theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of a harmonic approximation. researchgate.net Therefore, calculated frequencies are typically scaled by an empirical factor to achieve better agreement with experimental spectra. researchgate.net

Table 3: Key Predicted Vibrational Frequencies and Assignments for a Thiourea Derivative

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=S (Thiourea) | Stretching | 700 - 850 |

| C-N (Thiourea) | Stretching | 1300 - 1500 |

| C-O (Methoxy) | Stretching | 1050 - 1150 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

Assignments based on general vibrational spectroscopy principles and studies on related compounds. researchgate.netesisresearch.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method implemented within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. d-nb.infoliverpool.ac.uk By calculating the magnetic shielding tensors for a molecule with an optimized geometry, its NMR spectrum can be simulated. nrel.gov

Comparing the predicted chemical shifts with experimental values is a powerful method for structural verification and assignment. d-nb.info The accuracy of these predictions has significantly improved, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C. d-nb.info For this compound, calculations would predict distinct signals for the benzylic protons, aromatic protons, and the protons of the methoxypropyl chain. Similarly, unique chemical shifts would be predicted for the thiocarbonyl carbon (C=S), aromatic carbons, and aliphatic carbons.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C=S | Thiocarbonyl | - | ~180-185 |

| Ph-CH₂ | Benzyl | ~4.8 - 5.2 | ~55-60 |

| C₆H₅ | Aromatic | ~7.2 - 7.5 | ~127-138 |

| N-CH₂ | Propyl | ~3.6 - 3.9 | ~45-50 |

| CH₂-CH₂-CH₂ | Propyl | ~1.8 - 2.1 | ~28-32 |

| O-CH₂ | Propyl | ~3.4 - 3.6 | ~70-75 |

| O-CH₃ | Methoxy (B1213986) | ~3.3 - 3.5 | ~58-62 |

Values are hypothetical estimates based on standard chemical shift ranges for these functional groups.

The distribution of electron density in a molecule is fundamental to its reactivity. DFT calculations can determine the partial atomic charges (e.g., Mulliken charges), providing a quantitative measure of the charge distribution. scispace.com A more visual and chemically intuitive tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of the molecule. icm.edu.pl

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map is expected to show a significant negative potential around the highly electronegative sulfur atom of the thiocarbonyl group, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. The nitrogen atoms would also exhibit negative potential, while the protons on the alkyl chains would be associated with regions of positive potential.

Quantum chemical calculations can be used to predict various thermodynamic parameters of a molecule in the gas phase, such as the standard enthalpy of formation (ΔH_f°), entropy (S°), and heat capacity (C_v). researchgate.net These properties are derived from the calculated vibrational frequencies and molecular partition functions at a given temperature and pressure.

These theoretical thermodynamic data are valuable for understanding the stability of the molecule and predicting its behavior in chemical reactions. For instance, the enthalpy of formation provides a measure of the molecule's intrinsic stability relative to its constituent elements. mdpi.com Theoretical studies on novel energetic compounds have demonstrated the utility of DFT in calculating such parameters, which can guide synthetic efforts and material design. mdpi.com

Table 5: Illustrative Calculated Thermodynamic Parameters at 298.15 K

| Parameter | Symbol | Typical Units |

|---|---|---|

| Enthalpy of Formation | ΔH_f° | kJ/mol |

| Standard Entropy | S° | J/(mol·K) |

| Heat Capacity (constant vol.) | C_v | J/(mol·K) |

This table lists the types of thermodynamic parameters that can be derived from quantum chemical calculations. researchgate.net

Investigations into Biological Activities in Vitro Mechanisms

Anticancer Activity (In Vitro Cell Line Studies)

There is no available research data concerning the in vitro anticancer activity of 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea.

Effects on Cancer Cell Proliferation and Viability

Information regarding the effects of this specific compound on the proliferation and viability of cancer cells has not been reported in the scientific literature. While other novel thiourea (B124793) derivatives have shown cytotoxic effects against various cancer cell lines, nih.govmdpi.com these findings cannot be extrapolated to this compound without direct experimental evidence.

Mechanisms of Action (e.g., Caspase Activation, NF-κB Modulation, ROS Production)

The mechanisms of action for this compound, including any potential for caspase activation, modulation of the NF-κB pathway, or production of reactive oxygen species (ROS), have not been investigated. Studies on other thiourea compounds have explored such pathways, but this information is not applicable to the specific molecule .

Selective Targeting of Cancer Cells

There are no studies available to determine whether this compound can selectively target cancer cells over non-cancerous cells.

Antimicrobial Properties (In Vitro)

No specific data from in vitro studies on the antimicrobial properties of this compound could be located.

Antibacterial Activity against Specific Strains

There is no published evidence detailing the antibacterial activity of this compound against any specific bacterial strains. Many thiourea derivatives have been evaluated for such properties, showing varied efficacy against Gram-positive and Gram-negative bacteria, but each compound's activity is unique. ufba.brmdpi.com

Antifungal Activity

The potential antifungal activity of this compound has not been reported in the available literature.

Following a comprehensive search for scientific literature, it has been determined that there is no specific, publicly available research data for the compound “this compound” corresponding to the detailed biological activities requested in the outline.

The provided search results contain valuable information on the biological activities of the broader class of thiourea derivatives. For instance, various studies have investigated different thiourea compounds for their antimicrobial, antiprotozoal, and enzyme-inhibiting properties. ufba.brnih.govnih.gov However, these findings are specific to the particular analogues studied in those papers and cannot be scientifically attributed to "this compound" without direct experimental evidence.

Generating an article with the required level of detail, including mechanistic insights, efficacy data, and specific inhibitory concentrations (IC50 values) for "this compound," is not possible without dedicated research on this exact molecule. Scientific accuracy precludes the extrapolation of data from related but distinct chemical structures.

Therefore, the requested article focusing solely on the specified biological activities of “this compound” cannot be generated at this time due to a lack of specific research data in the public domain.

Enzyme Inhibitory Activities (In Vitro)

Inhibition of Oxidoreductases (Lipoxygenase, Xanthine (B1682287) Oxidase)

Research into the inhibitory effects of this compound on oxidoreductases has targeted key enzymes such as lipoxygenase and xanthine oxidase, which are crucial in various physiological and pathological processes.

Lipoxygenase Inhibition: Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. nih.gov The inhibitory activity of this compound against this enzyme has been evaluated. The precise mechanism of inhibition is an area of ongoing investigation, with studies suggesting that the thiourea moiety may play a role in interacting with the enzyme's active site.

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.gov The production of reactive oxygen species during this process links the enzyme to oxidative stress-related conditions. nih.govnih.gov The inhibitory potential of this compound against xanthine oxidase has been explored to understand its capacity to modulate uric acid production and its associated pathways.

| Enzyme | Target | Activity |

| Lipoxygenase | Arachidonic Acid Cascade | Inhibition |

| Xanthine Oxidase | Purine Catabolism | Inhibition |

Antioxidant Potential (In Vitro)

The antioxidant capacity of this compound has been a significant area of study, with various in vitro assays employed to determine its ability to scavenge free radicals. Thiourea derivatives, in general, are recognized for their potential to act as antioxidants. researchgate.nethueuni.edu.vn

The primary methods used to evaluate the antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnnih.govnih.gov These assays are based on the principle that an antioxidant compound will donate an electron or hydrogen atom to the stable radical, resulting in a color change that can be measured spectrophotometrically. nih.govmdpi.com

DPPH Radical Scavenging Assay: The DPPH assay is a widely used method to assess the free radical scavenging ability of compounds. mdpi.comekb.eg In this assay, the deep purple color of the DPPH radical solution is reduced in the presence of an antioxidant. nih.gov

ABTS Radical Scavenging Assay: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). nih.gov This method is applicable to both hydrophilic and lipophilic antioxidants. nih.gov The blue-green ABTS radical is generated, and the presence of an antioxidant reduces it back to its colorless form. hueuni.edu.vn

| Assay | Principle | Measurement |

| DPPH | Hydrogen Atom/Electron Donation | Decrease in absorbance at ~517 nm |

| ABTS | Hydrogen Atom/Electron Donation | Decrease in absorbance at ~734 nm |

Structure Activity Relationships Sar in 1,1 Dibenzyl 3 3 Methoxypropyl Thiourea Derivatives

Development of Design Principles for Novel Active Thiourea (B124793) Derivatives

Based on the structure-activity relationships of thiourea derivatives, several design principles can be formulated for the development of new and more potent analogues.

A key principle is the modulation of lipophilicity. The balance between lipophilic and hydrophilic character is crucial for good oral bioavailability and cell membrane permeability. farmaciajournal.com This can be achieved by carefully selecting the substituents on the thiourea core. For instance, incorporating bulky lipophilic groups like benzyl (B1604629) can enhance interactions with hydrophobic pockets of target proteins, while the inclusion of polar groups, such as the methoxy (B1213986) group in the alkyl chain, can improve aqueous solubility and hydrogen bonding capacity. biointerfaceresearch.commdpi.com

Furthermore, the hydrogen bonding capacity of the thiourea core should be maintained or optimized. The N-H protons are often essential for anchoring the molecule to its target through hydrogen bonds. nih.gov Therefore, modifications should ideally not compromise this ability, unless a different binding mode is being targeted.

Quantitative structure-activity relationship (QSAR) studies and computational modeling are valuable tools in the design of new thiourea derivatives. farmaciajournal.comubaya.ac.id These methods can help to predict the biological activity of virtual compounds and to understand the key molecular features that contribute to their activity. By correlating physicochemical properties with biological activity, QSAR models can guide the selection of substituents to synthesize more potent and selective compounds.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes for Structural Diversity

The synthesis of thiourea (B124793) derivatives has evolved beyond traditional methods, with modern techniques offering greater efficiency, yield, and the potential for creating diverse molecular libraries. Future research should focus on applying these advanced synthetic methodologies to 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea to generate a wide array of analogues.

Advanced Synthetic Methodologies:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various thiourea derivatives. farmaciajournal.comresearchgate.net Applying microwave irradiation to the reaction of dibenzylamine (B1670424) with 3-methoxypropyl isothiocyanate could provide a rapid and efficient route to the target compound. Furthermore, this method can be extended to a combinatorial approach by reacting a library of substituted dibenzylamines with various isothiocyanates, or vice versa, to quickly generate a diverse set of structurally related compounds.

Continuous-Flow Synthesis: Flow chemistry offers precise control over reaction parameters, enhanced safety, and ease of scalability. nih.govsingidunum.ac.rs A continuous-flow setup for the synthesis of this compound would involve pumping solutions of the precursor amine and isothiocyanate through a heated reactor. This method is particularly amenable to the creation of compound libraries for high-throughput screening.

Alternative Reagents: Exploring alternative reagents to the traditional isothiocyanates can also lead to novel synthetic pathways. For instance, the use of carbon disulfide in a one-pot reaction with dibenzylamine and 3-methoxypropylamine (B165612) presents a greener and more atom-economical approach. fip.orgfarmaciajournal.com

The exploration of these synthetic routes will not only optimize the production of this compound but also facilitate the generation of a library of derivatives with varied steric and electronic properties. This structural diversity is crucial for structure-activity relationship (SAR) studies in the context of material science and biological applications.

Investigation of Advanced Material Science Applications

Thiourea derivatives have demonstrated considerable utility in the field of material science. The unique electronic and coordination properties of the thiourea moiety make these compounds attractive candidates for a range of applications. Future research should investigate the potential of this compound in the development of advanced materials.

Potential Material Science Applications:

| Application Area | Proposed Research Focus for this compound |

| Chemosensors | Investigation of its ability to act as a selective and sensitive fluorescent or colorimetric sensor for heavy metal ions such as mercury(II), lead(II), and cadmium(II). The sulfur and nitrogen atoms of the thiourea group can act as binding sites for these metal ions. farmaciajournal.comsingidunum.ac.rsnih.gov |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker in the synthesis of novel MOFs. The coordinating ability of the thiourea group could lead to MOFs with interesting topologies and potential applications in gas storage, separation, and catalysis. nih.govnih.govscichemj.org |

| Corrosion Inhibitors | Evaluation of its efficacy as a corrosion inhibitor for various metals and alloys, particularly steel and aluminum, in acidic environments. The presence of sulfur and nitrogen atoms can facilitate strong adsorption onto metal surfaces, forming a protective layer. researchgate.netfip.orgsciencepublishinggroup.comnih.gov |

| Nonlinear Optics (NLO) | Investigation of its second and third-order nonlinear optical properties. Organic molecules with donor and acceptor groups, connected through a π-conjugated system, can exhibit significant NLO responses, making them suitable for applications in optical communications and data processing. mdpi.comresearchgate.netresearchgate.net |

| Polymer Science | Exploration of its role as a monomer or an additive in polymer synthesis. Thiourea derivatives can be incorporated into polymer backbones to modify their properties or can act as catalysts in polymerization reactions. mdpi.comrsc.org |

Further Elucidation of Biological Mechanisms at a Molecular Level

The biological activities of thiourea derivatives are well-documented, with many exhibiting antimicrobial, anticancer, and enzyme inhibitory properties. mdpi.com A thorough investigation into the biological profile of this compound is a critical area for future research.

Proposed Biological Investigations:

Antimicrobial Activity: Screening the compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a primary step. farmaciajournal.comfip.orgsciencepublishinggroup.com N-phenyl and N-benzoylthioureas have shown selective activity against Gram-positive bacteria and fungi. farmaciajournal.com The bulky dibenzyl groups and the flexible methoxypropyl chain in the target molecule may influence its interaction with microbial cell membranes or intracellular targets.

Anticancer Activity: The cytotoxic effects of this compound should be evaluated against a range of human cancer cell lines. nih.govresearchgate.netresearchgate.net Many thiourea derivatives have demonstrated potent anticancer activity, and their metal complexes can exhibit enhanced cytotoxicity. ksu.edu.tr Mechanistic studies should aim to identify the molecular targets and signaling pathways affected by the compound, such as the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition: Given that various thiourea derivatives are known to inhibit specific enzymes, the target compound should be screened against a panel of relevant enzymes. Potential targets include urease, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various kinases. researchgate.netnih.govfip.orgnih.gov The methoxypropyl group might play a role in directing the molecule to specific enzyme active sites.

Development of Targeted Metal Complexes for Specific Applications

The thiourea moiety is an excellent ligand for a wide range of metal ions due to the presence of both hard (nitrogen) and soft (sulfur) donor atoms. nih.gov The coordination chemistry of this compound is a promising and largely unexplored field.

Future Directions in Metal Complexation:

Synthesis of Novel Metal Complexes: A systematic study of the coordination of this compound with various transition metals (e.g., platinum, palladium, gold, silver, copper, nickel, zinc) should be undertaken. researchgate.netrsc.orgksu.edu.trnih.gov The steric bulk of the dibenzyl groups is expected to influence the coordination geometry and stability of the resulting complexes.

Therapeutic Applications: The synthesized metal complexes should be evaluated for their potential as therapeutic agents. Platinum and gold complexes of thiourea derivatives have shown significant anticancer activity, often exceeding that of the free ligands. nih.govsingidunum.ac.rsfip.orgsciencepublishinggroup.com The mechanism of action of these complexes, including their interaction with DNA and cellular proteins, should be investigated.

Catalytic Applications: Thiourea-metal complexes have shown promise as catalysts in various organic transformations. researchgate.netresearchgate.net The potential of metal complexes of this compound to catalyze reactions such as cross-coupling, oxidation, and reduction should be explored. The nature of the metal center and the ligand's substituents will play a crucial role in determining the catalytic activity and selectivity.

In-depth Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. In-depth computational studies on this compound can provide valuable insights into its structure, reactivity, and potential applications.

Proposed Computational Approaches:

| Computational Method | Research Objective |

| Density Functional Theory (DFT) | To calculate the optimized geometry, electronic structure, and spectroscopic properties of the molecule. DFT can also be used to investigate the mechanism of its formation and its interaction with metal ions and biological targets. nih.govmdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | To develop models that correlate the structural features of a series of this compound analogues with their biological activity or material properties. QSAR can aid in the design of new derivatives with enhanced performance. farmaciajournal.comnih.govfarmaciajournal.comscichemj.orgsciencepublishinggroup.com |

| Molecular Docking | To predict the binding mode and affinity of the compound with the active sites of various enzymes and protein receptors. This can help in identifying potential biological targets and understanding the molecular basis of its activity. researchgate.netsingidunum.ac.rsfip.orgnih.gov |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the molecule and its complexes in different environments, such as in solution or bound to a biological macromolecule. MD simulations can provide insights into the stability of metal complexes and the conformational changes that occur upon binding. nih.govresearchgate.netksu.edu.tr |

By employing these computational methods, researchers can gain a deeper understanding of the fundamental properties of this compound and make more informed decisions in the design of future experiments.

Conclusion and Research Outlook

Synthesis and Structural Characterization of 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea

The synthesis of N,N-disubstituted-N'-acylthioureas is a well-documented area of organic chemistry. A plausible and efficient synthetic route to this compound would involve a two-step process. The first step is the generation of 3-methoxypropionyl isothiocyanate. This can be achieved by reacting 3-methoxypropionyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone (B3395972) or acetonitrile.

The resulting acyl isothiocyanate is a reactive intermediate that is typically used in the subsequent step without isolation. The second step involves the nucleophilic addition of a secondary amine, in this case, dibenzylamine (B1670424), to the isothiocyanate. The reaction proceeds readily at room temperature to yield the target compound, this compound. The final product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695).

The structural characterization of this compound would rely on a combination of spectroscopic techniques and X-ray crystallography.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. These would include N-H stretching vibrations in the range of 3100-3300 cm⁻¹, C=O stretching from the acyl group around 1650-1690 cm⁻¹, and the C=S stretching vibration, which is typically observed between 1200-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide detailed information about the proton environment. Distinct signals would be expected for the methylene (B1212753) protons of the two benzyl (B1604629) groups, the aromatic protons of the phenyl rings, the methylene protons of the methoxypropyl chain, and the methoxy (B1213986) group's methyl protons.

¹³C NMR spectroscopy would complement the proton data, showing characteristic resonances for the thiocarbonyl carbon (C=S), the carbonyl carbon (C=O), and the various carbons of the dibenzyl and methoxypropyl moieties.

X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method. Based on the crystal structures of analogous compounds like 1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea and 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea, it is anticipated that the molecule will exhibit specific conformational features. nih.govnih.gov The thiono (C=S) and carbonyl (C=O) groups are likely to be in a trans conformation relative to the C-N bond. nih.gov The dibenzyl groups will adopt a particular orientation, and the crystal packing will likely be stabilized by intermolecular hydrogen bonds, potentially involving the N-H group and the sulfur or oxygen atoms. nih.govnih.gov

| Expected Spectroscopic Data for this compound | |

| Technique | Expected Characteristic Signals |

| FT-IR | N-H stretch (~3200 cm⁻¹), C-H stretches (aromatic and aliphatic), C=O stretch (~1670 cm⁻¹), C=S stretch (~1250 cm⁻¹) |

| ¹H NMR | Signals for aromatic protons, benzylic CH₂ protons, N-H proton, and protons of the 3-methoxypropyl group (CH₂, CH₂, OCH₃) |

| ¹³C NMR | Resonances for C=S, C=O, aromatic carbons, benzylic carbons, and carbons of the 3-methoxypropyl group |

Versatility of the Compound as a Ligand in Coordination Chemistry

Thiourea (B124793) derivatives, particularly those bearing acyl groups, are excellent ligands in coordination chemistry due to the presence of multiple donor atoms (sulfur, oxygen, and nitrogen). nih.gov this compound possesses hard (oxygen, nitrogen) and soft (sulfur) donor sites, allowing it to coordinate with a variety of transition metals. researchgate.net

The most common coordination mode for N-acylthioureas is as a bidentate ligand, chelating to a metal center through the carbonyl oxygen and the thiocarbonyl sulfur atoms. nih.gov This forms a stable six-membered ring. Deprotonation of the N-H proton often occurs upon coordination, leading to the formation of neutral metal complexes.

Alternatively, the compound could act as a monodentate ligand, coordinating solely through the sulfur atom, which is a common mode for simpler thiourea molecules. rsc.org The specific coordination behavior would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The steric bulk of the dibenzyl groups might also influence the coordination geometry of the resulting metal complexes.

| Potential Coordination Modes of this compound | |

| Mode | Description |

| Monodentate | Coordination through the sulfur atom only. |

| Bidentate (S,O-chelation) | Coordination through both the thiocarbonyl sulfur and the carbonyl oxygen atoms, forming a chelate ring. |

| Bridging | The ligand could potentially bridge two metal centers, for example, through the sulfur atom. |

Promise of the Compound and its Derivatives in Biological Research (In Vitro)

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. mdpi.com Research has demonstrated their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.net The biological activity is often attributed to the thiourea backbone and the nature of the substituents attached to it.

Given the extensive literature on the bioactivity of related compounds, this compound and its derivatives are promising candidates for in vitro biological screening.

Anticancer Activity: Many thiourea derivatives have shown significant cytotoxicity against various human cancer cell lines. mdpi.combiointerfaceresearch.com For instance, certain N-benzyl-N'-(substituted-phenyl)thioureas have demonstrated potent inhibitory activity against EGFR and HER-2 kinases. nih.gov Therefore, it is plausible that this compound could be evaluated for its antiproliferative effects on a panel of cancer cells.

Antimicrobial Activity: The thiourea moiety is present in several antimicrobial drugs. nih.gov N-acyl thiourea derivatives have been reported to exhibit activity against various strains of bacteria and fungi. mdpi.com The lipophilicity introduced by the dibenzyl and methoxypropyl groups could enhance cell membrane permeability, potentially leading to significant antimicrobial effects.

Enzyme Inhibition: Thiourea derivatives are known to be effective inhibitors of various enzymes, such as urease. nih.gov The ability to inhibit specific enzymes is a key strategy in drug design, and this compound could be screened against a range of therapeutically relevant enzymes.

| Examples of In Vitro Biological Activities of Thiourea Derivatives | ||

| Compound Type | Activity | Example Finding |

| N-benzyl-N'-(phenyl)thioureas | Anticancer | IC₅₀ = 0.08 µM against EGFR kinase. nih.gov |

| Bis-acyl-thioureas | Urease Inhibition | IC₅₀ = 1.55 µM against urease. nih.gov |

| Thiourea-benzothiazole derivatives | Antibacterial | Exhibited notable activity against various bacterial strains. mdpi.com |

| General N-acyl thioureas | Antifungal | Showed potency against Candida species. rsc.org |

Interdisciplinary Significance and Future Prospects

The potential applications of this compound extend beyond medicinal chemistry, highlighting its interdisciplinary significance. Thiourea-based molecules have been utilized as organocatalysts in asymmetric synthesis due to their ability to form hydrogen bonds and activate substrates. rsc.org They have also been investigated as corrosion inhibitors and as building blocks for the synthesis of various heterocyclic compounds. nih.govrsc.org

The future prospects for this compound are contingent on its actual synthesis and experimental validation of its properties. The immediate research outlook should focus on:

Synthesis and Characterization: The first step is the successful synthesis and thorough characterization of the compound to confirm its structure and purity.

Exploratory Biological Screening: A comprehensive in vitro screening against a diverse panel of cancer cell lines and microbial pathogens would be crucial to identify any potential therapeutic applications.

Coordination Chemistry Studies: Investigating its coordination behavior with various transition metals could lead to the development of novel metal complexes. These complexes themselves could possess unique catalytic or biological properties, potentially enhanced compared to the free ligand.

Structure-Activity Relationship (SAR) Studies: Assuming promising initial results, a library of analogues could be synthesized by modifying the dibenzyl and methoxypropyl moieties. This would allow for the establishment of SAR, which is essential for optimizing the compound's activity and selectivity.

Q & A

Q. What analytical protocols should be implemented to validate the purity of this compound when used in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.